molecular formula C16H13N3O2 B2536683 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 869315-66-2

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2536683
CAS No.: 869315-66-2
M. Wt: 279.299
InChI Key: GNBBDWALNMLNBS-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic quinoxaline derivative serving as a key scaffold in medicinal chemistry research, particularly for developing novel anticancer and antimicrobial agents. Its core structure is based on the privileged quinoxaline pharmacophore, a bicyclic aromatic system known to confer a wide range of biological activities. This compound and its close structural analogs have demonstrated significant research value in biological screenings. Studies on highly similar N -substituted-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives have revealed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some analogs exhibiting potency comparable to the standard drug ciprofloxacin . Furthermore, certain derivatives have shown appreciable antifungal activity . In oncology research, these analogs have exhibited potent cytotoxic effects against various human cancer cell lines, including colorectal carcinoma (HCT-116) . The mechanism of action for the anticancer activity is under extensive investigation; molecular docking studies suggest that potent derivatives, such as close analogs of this compound, can effectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase protein, a critical target in cancer therapy, by binding stably into its active site . Other research indicates that related quinoxaline compounds can inhibit cancer cell proliferation by inducing apoptosis, as confirmed by observations of nuclear disintegration and chromatin fragmentation, and may also act through the inhibition of other enzymatic targets like human thymidylate synthase (hTS) . The structural features of this acetamide—comprising the 2-oxo-3-phenylquinoxaline core linked to an acetamide group—make it a versatile intermediate for further chemical modification. Researchers can functionalize the acetamide nitrogen to explore structure-activity relationships, optimizing properties like lipophilicity and binding affinity to enhance potency and selectivity . This compound is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBBDWALNMLNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxalin-2-one Core

The quinoxalin-2-one scaffold is typically synthesized via cyclocondensation of 1,2-diketones with 1,2-diamines. For 3-phenylquinoxalin-2(1H)-one, a one-pot method using 2,2-dibromo-1-phenylethanone and benzene-1,2-diamine in dimethyl sulfoxide (DMSO) with triethylamine as a base has been reported. The reaction proceeds at 75°C for 5 hours, yielding 3-phenylquinoxalin-2(1H)-one in 85% yield (Scheme 1).

Scheme 1
$$
\text{2,2-Dibromo-1-phenylethanone} + \text{Benzene-1,2-diamine} \xrightarrow[\text{Et}_3\text{N, DMSO}]{75^\circ\text{C}} \text{3-Phenylquinoxalin-2(1H)-one}
$$

The mechanism involves initial formation of an oxosulfonium intermediate from the dibromoketone and DMSO, followed by nucleophilic attack by the diamine to form the heterocyclic ring.

Acylation at Position 1

The acetamide group is introduced via acylation of the quinoxalin-2-one’s amine derivative. For example, 2-chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide is synthesized by treating 2,3-diphenylquinoxalin-6-amine with chloroacetyl chloride in the presence of triethylamine. This method can be adapted for 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide by substituting the appropriate amine intermediate.

Key Reaction Conditions

  • Reagent : Chloroacetyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (0°C to room temperature)
  • Yield : 78–82%

Thione Intermediate Substitution Strategy

Synthesis of 3-Phenylquinoxaline-2(1H)-thione

3-Phenylquinoxaline-2(1H)-thione serves as a key intermediate. It is prepared by reacting 2-chloro-3-phenylquinoxaline with N-cyclohexyldithiocarbamate cyclohexylammonium salt in chloroform at 61°C for 12 hours. The thione is isolated in 91% yield after recrystallization from ethanol.

Characterization Data

  • Melting Point : 224–225°C
  • 1H NMR (DMSO-d6) : δ 14.56 (1H, br s, NH), 8.48–7.33 (m, ArH)

Thiol-Displacement with Acetamide Precursors

The thione undergoes nucleophilic substitution with azide intermediates to introduce the acetamide group. For instance, methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates are synthesized by reacting the thione with hydrazide-derived azides in ethyl acetate. Adapting this method, this compound can be obtained by substituting the hydrazide with glycine ethyl ester hydrochloride, followed by hydrolysis (Scheme 2).

Scheme 2
$$
\text{3-Phenylquinoxaline-2(1H)-thione} + \text{Glycine Ethyl Ester} \xrightarrow[\text{Et}_3\text{N, EtOAc}]{-5^\circ\text{C}} \text{this compound}
$$

Optimized Conditions

  • Temperature : −5°C (15 min) → 25°C (24 h)
  • Workup : Washing with HCl, NaHCO3, and H2O

Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis

Reductive Amination of Quinoxalinone Derivatives

A nitro-substituted quinoxalinone (e.g., 6-nitro-2,3-diphenylquinoxaline) is reduced to the corresponding amine using palladium-carbon and hydrazine hydrate in ethanol. The amine is then acylated with chloroacetyl chloride, as described in Section 1.2.

Reduction Conditions

  • Catalyst : 10% Pd/C
  • Reductant : Hydrazine hydrate (2.5 mL)
  • Solvent : Ethanol (reflux, 1.5 h)

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages References
Cyclocondensation + Acylation 2,2-Dibromo-1-phenylethanone, Diamine Et3N, Chloroacetyl chloride 78–82% High purity, scalable
Thione Substitution 2-Chloro-3-phenylquinoxaline N-Cyclohexyldithiocarbamate 91% Versatile intermediate
Reductive Amination 6-Nitroquinoxaline Pd/C, Hydrazine hydrate 70–75% Compatible with nitro groups

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoxaline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds derived from 3-phenylquinoxaline have shown promising results against colorectal cancer cell lines (HCT-116 and LoVo) with IC50 values indicating potent cytotoxicity . The mechanism of action often involves targeting specific proteins involved in cancer cell proliferation and survival, such as tubulin polymerization and various receptor tyrosine kinases .

Antimicrobial Properties
Quinoxaline derivatives, including 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, have been investigated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. They act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic function in the brain .

Biological Research

Mechanism of Action Studies
The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. Detailed biochemical studies are required to elucidate the specific molecular targets and pathways involved .

In Vivo Studies
Recent studies involving animal models have demonstrated the effectiveness of quinoxaline derivatives in reducing tumor growth and enhancing survival rates in cancer-bearing subjects . These findings underscore the therapeutic potential of these compounds in clinical settings.

Material Science Applications

Beyond biological applications, this compound is also being explored in materials science. Its unique chemical structure allows for the development of new materials with specific properties, such as improved electrical conductivity or enhanced structural integrity.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoxaline derivatives included this compound, where it was tested against various cancer cell lines. The results showed that certain modifications to the compound's structure significantly enhanced its cytotoxic effects, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound demonstrated effective inhibition against several pathogenic bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, making it a candidate for further development into a novel antibiotic .

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide depends on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., chloro in 5b ) enhance antibacterial activity against Gram-negative strains like Klebsiella pneumoniae due to increased membrane penetration .
  • Hydroxyl groups (e.g., 5i ) improve antifungal activity, likely through hydrogen bonding with fungal enzymes .

Substituent Variations on the Acetamide Side Chain

Modifications at the acetamide nitrogen significantly influence bioactivity:

  • N-(4-Chlorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (6): Exhibits enhanced antitumor activity in rhodium-catalyzed selenylation/sulfenylation reactions, with IC₅₀ values <10 µM against breast cancer cell lines .
  • N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide: The acetyl group increases metabolic stability, making it a candidate for anti-Alzheimer’s studies (docking score: −9.2 kcal/mol against HSA) .

Core Heterocycle Modifications

Replacing the quinoxaline core with other heterocycles alters pharmacological profiles:

  • Quinazoline derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide): Show anticonvulsant activity (ED₅₀: 45 mg/kg in MES model) due to enhanced GABAergic modulation .
  • Coumarin hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide): Demonstrate superior antioxidant activity (EC₅₀: 12 µM) compared to ascorbic acid (EC₅₀: 25 µM) via radical scavenging mechanisms .

Saturation and Conformational Effects

  • 2-(3-Oxodecahydroquinoxalin-2-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide: The saturated decahydroquinoxaline core reduces aromaticity, improving solubility but decreasing antimicrobial potency compared to the parent compound .

Biological Activity

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, a derivative of quinoxaline, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. Quinoxaline and its derivatives are known for their diverse therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships.

Synthesis of this compound

The synthesis typically involves the reaction of 3-phenylquinoxaline derivatives with acetic anhydride or related reagents. Recent studies have developed various synthetic routes to enhance yield and purity while maintaining biological activity. For instance, a study reported the synthesis of multiple quinoxaline derivatives that showed significant anticancer properties against various cell lines, including HCT-116 and MCF-7 .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against cancer cell lines. A study evaluated several derivatives for their antiproliferative activity on colorectal cancer (HCT-116) cells. The compound demonstrated significant reductions in cell viability, with IC50 values around 26.75 ± 3.50 μg/mL . The mechanism of action appears to involve apoptosis induction and inhibition of specific kinases associated with tumor growth .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHCT-11626.75 ± 3.50Apoptosis induction
Methyl-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetateHCT-11628.85 ± 3.26Kinase inhibition
DoxorubicinHCT-1163.23DNA intercalation

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have shown promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies have indicated that modifications to the quinoxaline structure can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the quinoxaline ring significantly influence biological activity. For instance, substituents that enhance hydrogen bonding or steric interactions often lead to improved potency against cancer cells . Molecular docking studies have been employed to predict binding affinities and elucidate potential mechanisms of action.

Table 2: SAR Insights for Quinoxaline Derivatives

SubstituentPositionEffect on Activity
Methyl groupPosition 3Increased potency
Hydroxyl groupPosition 4Enhanced solubility
Alkyl chainPosition 5Improved binding affinity

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

  • Colorectal Cancer Study : A recent study evaluated the effect of various quinoxaline derivatives on HCT-116 cells, noting significant morphological changes post-treatment, indicating apoptosis .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of synthesized compounds against resistant strains of bacteria, demonstrating a substantial reduction in bacterial growth compared to controls .

Q & A

Q. What are the standard synthetic routes for 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide?

The compound is synthesized via multi-step protocols involving:

  • Step 1 : Condensation of glycine with methyl 2-isothiocyanatobenzoate to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 3 : Coupling with substituted amines or alkyl halides using activating agents like N,N′-carbonyldiimidazole (CDI) .
  • Alternative routes involve alkylation of quinoxalinone cores with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Reagents :

StepReagents/ConditionsYieldReference
1Glycine, methyl 2-isothiocyanatobenzoate, H₂O₂65-70%
2CDI, 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide55%
3K₂CO₃, DMF, benzyl chloride85%

Q. Which spectroscopic techniques are critical for structural validation?

  • X-ray crystallography : Resolves crystal packing via N–H∙∙∙O and C–H∙∙∙O hydrogen bonds .
  • NMR : Confirms regiochemistry of substitutions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • FTIR : Identifies carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and amide (N–H) bands at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Temperature control : Low-temperature (–70°C) lithiation (e.g., LHMDS) minimizes side reactions during alkylation .
  • Catalysts : Tetra-n-butylammonium bromide enhances benzylation efficiency in DMF .
  • Workup strategies : Recrystallization from ethanol or acetonitrile removes impurities .

Q. Optimization Table :

ParameterOptimal ConditionImpactReference
LithiationLHMDS, THF, –70°CReduces epimerization
AlkylationTBAB catalystIncreases yield by 20%
PurificationEthanol recrystallizationPurity >98%

Q. How are biological activities (e.g., anticonvulsant, antifungal) evaluated in vitro?

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Antifungal screening : MIC determination against Candida and Aspergillus strains using broth microdilution .
  • Enzyme inhibition : Myeloperoxidase (MPO) activity measured via spectrophotometric detection of hypochlorous acid .

Q. Example Data :

ActivityModelIC₅₀/EC₅₀Reference
AntifungalC. albicans2.1 µM
MPO InhibitionHuman neutrophils0.8 nM

Q. How do structural modifications influence biological activity?

  • Quinoxaline core substitutions :
    • 3-Phenyl group : Enhances lipophilicity and target binding (e.g., MPO inhibition) .
    • Morpholinone ring : Introduced via reductive amination (NaBH₃CN/MeOH) improves antifungal potency .
  • Acetamide side chain :
    • N-Aryl groups (e.g., 4-isopropylaniline) modulate pharmacokinetics via H-bonding with serum albumin .

Q. How can computational methods resolve contradictions in activity data?

  • Molecular docking : Identifies binding modes to targets like Human Serum Albumin (HSA) or COVID-19 main protease .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Case Study : Docking of 3-methyl-2-oxoquinoxaline derivatives into HSA revealed hydrophobic interactions at Sudlow site I, explaining prolonged half-life .

Q. What strategies validate mechanism-based inactivation (e.g., myeloperoxidase inhibition)?

  • Kinetic assays : Measure time-dependent inactivation using kinact/KI parameters .
  • Mass spectrometry : Detects covalent adducts between the compound and MPO’s heme prosthetic group .
  • In vivo models : Efficacy tested in LDL receptor-deficient mice with atherosclerosis .

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